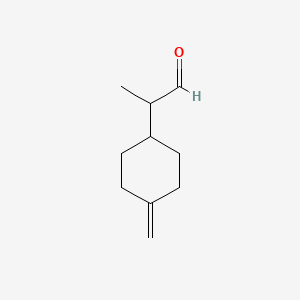
alpha-Methyl-4-methylenecyclohexaneacetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
alpha-Methyl-4-methylenecyclohexaneacetaldehyde: is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexane, featuring a methyl group and a methylene group attached to the cyclohexane ring, along with an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-4-methylenecyclohexaneacetaldehyde typically involves the reaction of cyclohexanone with formaldehyde and a methylating agent under controlled conditions. The reaction proceeds through a series of steps, including aldol condensation and subsequent dehydration to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts and solvents are employed to facilitate the reaction and improve efficiency.
化学反应分析
Types of Reactions:
Oxidation: Alpha-Methyl-4-methylenecyclohexaneacetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products using suitable reducing agents.
Substitution: Various substitution reactions can occur at the methylene or methyl groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or other oxidized derivatives.
Reduction: Alcohols or other reduced products.
Substitution: Various substituted cyclohexane derivatives.
科学研究应用
Alpha-Methyl-4-methylenecyclohexaneacetaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
作用机制
The mechanism of action of alpha-Methyl-4-methylenecyclohexaneacetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The compound’s structure allows it to participate in a range of chemical reactions, influencing its activity and interactions.
相似化合物的比较
Cyclohexanone: A precursor in the synthesis of alpha-Methyl-4-methylenecyclohexaneacetaldehyde.
Cyclohexane: The parent hydrocarbon from which the compound is derived.
Methylcyclohexane: A related compound with a similar structure but lacking the aldehyde functional group.
Uniqueness: this compound is unique due to its combination of a cyclohexane ring, a methylene group, and an aldehyde functional group. This unique structure imparts specific chemical properties and reactivity, distinguishing it from other similar compounds.
生物活性
Alpha-Methyl-4-methylenecyclohexaneacetaldehyde (CAS Number: 89116-22-3) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables to illustrate its effects.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and interaction with biological systems. The compound's molecular formula is C10H14O, and it features both aldehyde and cycloalkene functionalities that may play a role in its biological effects.
Toxicological Studies
Recent studies have investigated the toxicity and biological effects of this compound. A significant focus has been placed on its cytotoxicity and potential genotoxicity:
- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cell lines, including human lung epithelial cells (A549). The IC50 values indicate the concentration at which 50% of the cells are inhibited, suggesting a dose-dependent relationship in toxicity .
The mechanism of action for this compound appears to involve oxidative stress pathways. Studies have indicated that exposure to this compound can lead to increased levels of reactive oxygen species (ROS), which may contribute to cellular damage and apoptosis .
Genotoxicity
Research has highlighted the potential genotoxic effects of this compound. It has been shown to induce DNA damage in human cells, raising concerns regarding its long-term carcinogenic potential. The genotoxicity assessment utilized various biomarkers related to DNA damage, further emphasizing the need for chronic exposure studies .
Environmental Impact
The environmental persistence of this compound has also been evaluated in ecological toxicity studies. Its potential effects on aquatic organisms and terrestrial plants are under investigation, with preliminary findings indicating possible bioaccumulation and toxicity risks in sensitive species .
属性
CAS 编号 |
89116-22-3 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
2-(4-methylidenecyclohexyl)propanal |
InChI |
InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h7,9-10H,1,3-6H2,2H3 |
InChI 键 |
JNRATHVXQNNAQX-UHFFFAOYSA-N |
规范 SMILES |
CC(C=O)C1CCC(=C)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















